2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride: is a chemical compound with the molecular formula C21H20ClO2S•Cl and a molecular weight of 407.35 . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride typically involves the reaction of 4-ethoxyphenyl derivatives with thiopyran precursors under chlorination conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. It can be used to label or modify proteins for further analysis .
Medicine: While not intended for diagnostic or therapeutic use, it may be used in medicinal chemistry research to develop new drugs or study drug interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride involves its interaction with molecular targets such as proteins or enzymes. The compound can form covalent bonds with specific amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3,6-bis(4-methoxyphenyl)thiopyranylium chloride
- 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium bromide
Comparison: Compared to similar compounds, 2-Chloro-3,6-bis(4-ethoxyphenyl)thiopyranylium chloride is unique due to its specific ethoxyphenyl groups and chloride ion. These structural features can influence its reactivity, solubility, and interaction with biological targets. The presence of the ethoxy groups may enhance its solubility in organic solvents, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C21H20Cl2O2S |
---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
2-chloro-3,6-bis(4-ethoxyphenyl)thiopyrylium;chloride |
InChI |
InChI=1S/C21H20ClO2S.ClH/c1-3-23-17-9-5-15(6-10-17)19-13-14-20(25-21(19)22)16-7-11-18(12-8-16)24-4-2;/h5-14H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BNBBOPXWBYXLBJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.